Product packaging for 2-Methoxy-4-(thiophen-2-YL)benzoic acid(Cat. No.:CAS No. 1261928-11-3)

2-Methoxy-4-(thiophen-2-YL)benzoic acid

Cat. No.: B6395773
CAS No.: 1261928-11-3
M. Wt: 234.27 g/mol
InChI Key: WYQWUBXEJCWGQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Carboxylic Acid Functionalities in Organic Chemistry

Carboxylic acids are a cornerstone of organic chemistry, defined by the presence of a carboxyl functional group (-COOH). numberanalytics.comteachy.aiteachy.app This group consists of a carbonyl (C=O) and a hydroxyl (OH) group attached to the same carbon atom. teachy.aiteachy.app This structure confers unique properties, such as high boiling points and water solubility, due to their ability to form strong hydrogen bonds. teachy.aiteachy.app

The defining characteristic of carboxylic acids is their acidity, arising from the ability to donate a proton (H+) from the hydroxyl group. byjus.com The resulting carboxylate anion is stabilized by resonance, which delocalizes the negative charge over the two oxygen atoms. fiveable.me This acidity is fundamental to many of their chemical reactions and biological functions. teachy.ai

In organic synthesis, carboxylic acids are exceptionally versatile. They serve as precursors for a wide array of other functional groups, including esters, amides, acid halides, and acid anhydrides, through reactions like Fischer esterification and nucleophilic acyl substitution. fiveable.mebritannica.comchemistrytalk.org Furthermore, they can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). teachy.aibritannica.com Their importance extends to medicinal chemistry and materials science, where the carboxyl group is often crucial for a molecule's biological activity or physical properties. Benzoic acid and its derivatives, for instance, are used as preservatives and as building blocks for more complex pharmaceuticals, including treatments for skin infections and cancer. nih.govnih.govpreprints.orgresearchgate.net

Relevance of Thiophene (B33073) Heterocycles in Contemporary Chemical Research

Thiophene (C₄H₄S) is a five-membered aromatic heterocycle containing a sulfur atom. chemicalbook.com It is considered a bioisostere of benzene (B151609), meaning it has similar physicochemical properties, which allows it to be substituted for benzene in drug design to modulate biological activity. chemicalbook.comcognizancejournal.com This similarity is remarkable, with the boiling point of thiophene (84.4°C) being very close to that of benzene (81.1°C). chemicalbook.com

The sulfur atom in thiophene donates its lone pair electrons to the π-system, making the ring electron-rich and highly reactive towards electrophilic substitution, more so than benzene. chemicalbook.comnumberanalytics.com This reactivity makes thiophene a valuable building block in organic synthesis. numberanalytics.com

Thiophene derivatives are of immense interest in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. cognizancejournal.comresearchgate.netnih.govclinicalresearchnewsonline.com A number of approved drugs contain the thiophene nucleus. nih.govnih.gov Beyond pharmaceuticals, thiophenes are crucial in materials science. Their electronic properties are harnessed in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. cognizancejournal.comclinicalresearchnewsonline.comnih.gov

Integration of Methoxy (B1213986) Moieties in Aromatic Systems: Synthetic and Electronic Considerations

The methoxy group (-OCH₃) is an influential substituent on an aromatic ring, significantly altering its electronic properties and reactivity. It consists of a methyl group bonded to an oxygen atom. wikipedia.org The oxygen atom exerts two opposing electronic effects: an electron-withdrawing inductive effect due to its high electronegativity, and a powerful electron-donating resonance (or mesomeric) effect due to its lone pairs of electrons. vaia.comresearchgate.netlibretexts.org

In organic synthesis, the methoxy group can serve as a protecting group for a hydroxyl function. wikipedia.org Its directing and activating effects are also strategically employed to control the regioselectivity of reactions on the aromatic ring. The synthesis of aryl methoxides can be achieved through methods like the methylation of phenols. wikipedia.org

Overview of Advanced Research Themes Pertaining to 2-Methoxy-4-(thiophen-2-YL)benzoic Acid

While extensive research specifically on this compound is not widely documented in publicly available literature, the investigation of its structural analogs provides insight into the potential research applications for this class of compounds. The core structure, which combines a benzoic acid, a thiophene ring, and a methoxy group, is a feature of molecules explored for various scientific purposes.

Research into compounds containing both thiophene and benzoic acid moieties is a vibrant area. For example, derivatives are investigated for their potential as:

Antimicrobial Agents: Thiophene-substituted benzoic acids have shown significant antibacterial activity, particularly against pathogens known for forming biofilms.

Anti-inflammatory and Anticancer Agents: The combination of these scaffolds is explored in the design of molecules targeting enzymes involved in inflammation and cancer progression. nih.gov

Building Blocks in Materials Science: The conjugated system formed by the thiophene and benzene rings is of interest for creating organic semiconductors and other advanced materials.

The synthesis of such hybrid molecules often involves modern cross-coupling reactions, such as the Suzuki coupling, to form the bond between the aromatic and heterocyclic rings. For instance, the synthesis of 5-(4-carboxyphenyl)thiophene-2-carboxylic acid can be achieved by reacting thiophene-2-carboxylic acid with 4-bromobenzoic acid using a palladium catalyst. Similarly, the synthesis of related compounds like 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid has been detailed in patents, highlighting industrial interest in multi-substituted benzoic acids. google.com

The methoxy group's placement on the benzoic acid ring is also a key area of study. For example, 2-hydroxy-4-methoxy benzoic acid has been investigated for its hepatoprotective, antioxidant, and anti-inflammatory properties. nih.gov The strategic placement of the methoxy group can influence the molecule's conformation and its interaction with biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O3S B6395773 2-Methoxy-4-(thiophen-2-YL)benzoic acid CAS No. 1261928-11-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4-thiophen-2-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3S/c1-15-10-7-8(11-3-2-6-16-11)4-5-9(10)12(13)14/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQWUBXEJCWGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688541
Record name 2-Methoxy-4-(thiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261928-11-3
Record name 2-Methoxy-4-(thiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methoxy 4 Thiophen 2 Yl Benzoic Acid and Its Analogues

Retrosynthetic Pathways for the Core Structure of 2-Methoxy-4-(thiophen-2-YL)benzoic Acid

Retrosynthetic analysis of this compound identifies the carbon-carbon bond between the benzoic acid and thiophene (B33073) rings as the key disconnection point. This bond is typically formed via a transition-metal-catalyzed cross-coupling reaction. This primary disconnection leads to two key synthons: a substituted benzene (B151609) ring and a 2-substituted thiophene.

The benzene synthon is a 4-halo-2-methoxybenzoic acid derivative (or a precursor with a protected carboxylic acid and a hydroxyl group for later methoxylation). The thiophene synthon is typically a 2-metallated thiophene, such as thiophene-2-boronic acid or a 2-organostannane derivative.

A secondary retrosynthetic disconnection involves the methoxy (B1213986) group on the benzoic acid ring, which can be installed via etherification of a corresponding hydroxyl group. Another disconnection concerns the carboxylic acid group, which can be derived from the oxidation of a methyl group. youtube.com This multi-faceted retrosynthetic approach allows for flexibility in the selection of starting materials and synthetic routes.

Precursor Synthesis and Functional Group Interconversions Leading to the Benzoic Acid Scaffold

The synthesis of the required benzoic acid precursor, a 4-substituted-2-methoxybenzoic acid, can be approached in several ways. A common strategy begins with a commercially available substituted phenol (B47542) or benzoic acid.

One pathway involves starting with a compound like 4-bromosalicylic acid. The carboxylic acid group is often protected as an ester (e.g., methyl or ethyl ester) to prevent side reactions during subsequent steps. The phenolic hydroxyl group can then be converted to a methoxy group. Alternatively, starting with a compound like 3-methoxybenzoic acid, a directing group can be used to achieve regioselective functionalization at the C-4 position. mdpi.com

Functional group interconversions are crucial in this process. For instance, if a suitable starting material is not available, a methyl group on a toluene (B28343) derivative can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). youtube.com Similarly, an amino group can be converted into a halogen via a Sandmeyer reaction, providing a handle for cross-coupling.

Strategies for Thiophene Ring Introduction and Functionalization at the 2-Position

The introduction of the thiophene moiety relies on having a thiophene ring functionalized at the 2-position, making it ready for cross-coupling. There are two main approaches: building the thiophene ring from acyclic precursors or functionalizing a pre-existing thiophene ring. derpharmachemica.com

Established methods for constructing the thiophene nucleus include:

Gewald Synthesis: This is a common route to produce 2-aminothiophenes, which can be further modified. derpharmachemica.comimpactfactor.orgresearchgate.net

Paal-Knorr Thiophene Synthesis: This involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. derpharmachemica.comnih.gov

Hinsberg Thiophene Synthesis: This method also constructs the thiophene ring from appropriate precursors. bohrium.com

More commonly, a commercially available thiophene is functionalized. Direct halogenation of thiophene with reagents like N-bromosuccinimide (NBS) or bromine preferentially occurs at the electron-rich 2-position. numberanalytics.com This 2-halothiophene can then be converted into a more reactive species for cross-coupling. For Suzuki reactions, this involves converting the 2-halothiophene into thiophene-2-boronic acid or its pinacol (B44631) ester derivative. nih.govnih.gov For Stille reactions, the 2-halothiophene is converted into a 2-trialkylstannylthiophene. nih.gov

Cross-Coupling Reactions for Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Stille, Negishi)

The formation of the C-C bond between the benzoic acid and thiophene rings is the cornerstone of the synthesis. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for this transformation. numberanalytics.comacs.orgrsc.org

Suzuki-Miyaura Coupling: This is often the preferred method due to the stability and low toxicity of the boronic acid reagents. nih.govorganic-chemistry.org The reaction couples a thienylboronic acid with a halo-benzoic acid derivative. nih.govresearchgate.net Key components for a successful Suzuki coupling include a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of these components can significantly impact the reaction's efficiency. mdpi.comresearchgate.netnih.gov For instance, the coupling of 4-bromobenzoyl chlorides with phenylboronic acids has been shown to be effective using a Pd₂(dba)₃ catalyst and K₂CO₃ as the base in toluene. mdpi.com

Stille Coupling: This reaction involves coupling an organotin compound (e.g., 2-stannylthiophene) with an organic halide. organic-chemistry.orgwikipedia.org While versatile, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org The Stille reaction is compatible with many functional groups and has been used to synthesize various thiophene-containing compounds. nih.gov

Negishi Coupling: This reaction utilizes an organozinc reagent, which is transmetalated to a palladium catalyst before coupling with an organic halide. This method is known for its high reactivity and functional group tolerance. A one-pot Negishi cross-coupling has been successfully used for the α-arylation of protected piperidines with heteroaryl bromides, demonstrating its applicability to similar systems. nih.gov

The general catalytic cycle for these reactions involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the thiophene group from boron, tin, or zinc to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.

Table 1: Comparison of Cross-Coupling Reactions for Biaryl Synthesis

Reaction Organometallic Reagent Electrophile Typical Catalyst/Ligand Advantages Disadvantages
Suzuki-Miyaura R-B(OH)₂ or R-B(OR)₂ R'-X (I, Br, Cl, OTf) Pd(PPh₃)₄, Pd(dppf)Cl₂ / Phosphine ligands Low toxicity, stable reagents, commercially available. organic-chemistry.orgmdpi.com Boronic acids can undergo side reactions like protodeboronation. researchgate.net
Stille R-Sn(Alkyl)₃ R'-X (I, Br, Cl, OTf) Pd(PPh₃)₄ High yields, tolerant to many functional groups. wikipedia.org High toxicity of tin reagents, difficult purification. organic-chemistry.org
Negishi R-ZnX R'-X (I, Br, Cl, OTf) Pd(PPh₃)₄, Pd(dppf)Cl₂ High reactivity, good functional group tolerance. nih.gov Moisture and air-sensitive reagents.

Optimization of Reaction Parameters and Yield Enhancement Techniques

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. For the key cross-coupling step, several parameters can be adjusted. nih.gov

Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is paramount. While Pd(PPh₃)₄ is classic, modern catalyst systems using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands often provide higher activity and broader substrate scope, especially for less reactive aryl chlorides. acs.orgresearchgate.net

Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki reaction. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). nih.govacs.org The strength and solubility of the base can significantly affect the reaction rate and yield.

Solvent: The choice of solvent influences the solubility of reagents and the stability of catalytic intermediates. Aprotic solvents like toluene, dioxane, or DMF are frequently used. nih.govmdpi.com Aqueous solvent mixtures are also common in Suzuki couplings. mdpi.com

Temperature: Reaction temperatures typically range from ambient to the reflux temperature of the solvent. researchgate.net Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions. Microwave-assisted heating can sometimes accelerate reactions and improve yields. mdpi.com

Stoichiometry: Using a slight excess of the boronic acid or organometallic reagent (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion. researchgate.net

Table 2: Key Parameters for Optimization of Suzuki-Miyaura Coupling

Parameter Options Effect on Reaction
Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ Pre-catalyst that forms the active Pd(0) species.
Ligand PPh₃, XPhos, SPhos, dppf Stabilizes the catalyst, influences activity and selectivity. researchgate.net
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH Activates the boronic acid for transmetalation. nih.gov
Solvent Toluene, Dioxane, DMF, Acetonitrile, Water mixtures Affects solubility, reaction rate, and catalyst stability. mdpi.comijstr.org
Temperature Room Temperature to Reflux Controls the reaction rate; higher temperatures may cause degradation. researchgate.net

Synthetic Pathways for Structurally Related Benzoic Acid and Thiophene Derivatives

The synthetic methodologies described can be adapted to produce a wide array of structurally related analogues. By varying the substitution on either the benzoic acid or the thiophene precursor, a library of compounds can be generated.

Benzoic Acid Analogues: Starting with different substituted benzoic acids allows for the introduction of various functional groups. For example, using 3,4-dimethoxybenzoic acid or piperonylic acid as precursors in rhodium-catalyzed annulations leads to different isocoumarin (B1212949) derivatives. mdpi.com Similarly, other alkoxy groups can be introduced instead of methoxy by using the corresponding alkyl halides in the etherification step. organic-chemistry.org The synthesis of compounds like 4-[2,2-dimethyl-4(tol-4-yl)benzochrom-3-en-7-yl]benzoic acid demonstrates the complexity of analogues that can be achieved through multi-step sequences involving Suzuki couplings. nih.gov

Thiophene Analogues: The thiophene ring can also be modified. Using substituted thiophene boronic acids, such as (5-formylthiophen-2-yl)boronic acid, allows for the introduction of functional groups onto the thiophene ring. researchgate.net The synthesis of benzo[b]thiophene derivatives further expands the structural diversity. nih.gov Additionally, trimers and oligomers based on thiophene can be synthesized using iterative cross-coupling or cyclization strategies, often protecting carboxylic acid groups as esters during the coupling steps. nih.gov

These flexible synthetic routes are essential for creating diverse chemical structures for various applications, including materials science and medicinal chemistry. impactfactor.orgresearchgate.netnih.gov

Mechanistic Investigations of Key Synthetic Transformations

The synthesis of this compound and its analogues predominantly relies on the Suzuki-Miyaura cross-coupling reaction. wikipedia.orgnumberanalytics.combyjus.com This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound, and it is a cornerstone of modern organic synthesis for creating biaryl structures. numberanalytics.comnih.gov A thorough understanding of the reaction mechanism is critical for optimizing reaction conditions and developing novel catalytic systems. chemrxiv.org The catalytic cycle is generally understood to proceed through three fundamental stages: oxidative addition, transmetalation, and reductive elimination. byjus.comchemrxiv.orglibretexts.org

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is initiated by the formation of an active Pd(0) species. wikipedia.orgyonedalabs.com This catalyst then enters a cycle involving the sequential steps of oxidative addition, transmetalation, and reductive elimination to yield the final biaryl product and regenerate the active catalyst. numberanalytics.comchemrxiv.org

Oxidative Addition

Oxidative addition is the initial and often rate-determining step of the catalytic cycle. byjus.comwikipedia.org In this stage, the low-valent palladium(0) catalyst inserts into the carbon-halogen (C-X) bond of the aryl halide (e.g., a substituted bromobenzoic acid derivative). yonedalabs.com This process increases the oxidation state of the metal from Pd(0) to Pd(II) and its coordination number, forming a square-planar organopalladium(II) intermediate. libretexts.orgwikipedia.org

Key Mechanistic Findings:

Nature of the Active Species: Detailed mechanistic studies, combining ¹³C kinetic isotope effects and Density Functional Theory (DFT) calculations, have provided deeper insight into the active palladium species. chemrxiv.org It has been established that under typical catalytic conditions, the oxidative addition of aryl bromides involves a highly reactive, 12-electron monoligated palladium complex, such as Pd(PPh₃). chemrxiv.org The previously assumed pathway involving a 14-electron bis-ligated complex, Pd(PPh₃)₂, is now thought to occur primarily when there is an excess of the phosphine ligand. chemrxiv.org For aryl iodides, the first irreversible step is the binding of the iodoarene to the monoligated palladium complex, which precedes the actual oxidative addition. chemrxiv.org

Influence of Substrates and Ligands: The rate of oxidative addition is significantly influenced by the nature of the halide and the electronic properties of the aryl ring. The reactivity order for halides is generally I > Br > Cl. yonedalabs.com Aryl halides bearing electron-withdrawing groups tend to react more readily. yonedalabs.com The ligands coordinated to the palladium center also play a crucial role; electron-rich and sterically bulky phosphine ligands can facilitate the oxidative addition step. libretexts.org

The table below summarizes the proposed pathways for the oxidative addition step.

Pathway Active Pd Species Description Supporting Evidence
Monoligated Pathway 12-electron PdL₁Oxidative addition occurs directly to a monoligated Pd(0) complex. This is considered the primary pathway under standard catalytic conditions for aryl bromides.¹³C Kinetic Isotope Effects, DFT Calculations chemrxiv.org
Bis-ligated Pathway 14-electron PdL₂Oxidative addition occurs to a bis-ligated Pd(0) complex. This pathway is favored in the presence of excess phosphine ligand.Proposed in earlier mechanistic models, now considered less dominant under catalytic conditions. chemrxiv.org

Transmetalation

Following oxidative addition, the transmetalation step occurs, which involves the transfer of the organic moiety (in this case, the thiophenyl group) from the organoboron reagent to the newly formed arylpalladium(II) complex. wikipedia.orgbyjus.com This step is complex, and its exact mechanism remains an area of active investigation, with the role of the base being particularly critical. wikipedia.org

Key Mechanistic Findings:

The Role of the Base: The base is essential for the Suzuki coupling to proceed. youtube.com It was initially proposed that the base activates the organoboron compound by forming a more nucleophilic borate (B1201080) species (e.g., [ArB(OH)₃]⁻). wikipedia.org However, subsequent research has revealed a more multifaceted role for the base, which includes:

Formation of the reactive borate species. wikipedia.org

Reaction with the arylpalladium(II) halide complex to form a more reactive hydroxo- or alkoxo-palladium species ([ArPd(OR)L₂]). wikipedia.orgresearchgate.net

Acceleration of the final reductive elimination step. wikipedia.org

Mechanistic Pathways: Computational and experimental studies suggest two main competitive pathways for transmetalation, often referred to as the "boronate" and "oxide" pathways. researchgate.net

Boronate Pathway: The base reacts with the boronic acid to form a tetracoordinate boronate. This activated species then displaces the halide from the arylpalladium(II) complex. researchgate.net

Oxide/Hydroxide (B78521) Pathway: The halide ligand on the arylpalladium(II) complex is first replaced by a hydroxide or alkoxide from the base. This palladium-hydroxo intermediate then reacts with the neutral boronic acid, facilitating the transfer of the aryl group via a Pd-O-B linkage. chemrxiv.orgrsc.orgrsc.org DFT studies have provided significant support for the viability of intermediates containing this Pd-O-B bridge. rsc.orgrsc.org

The following table outlines the proposed mechanistic pathways for the transmetalation step.

Pathway Initiating Step Key Intermediate Description
Boronate Pathway Base activates boronic acidTetracoordinate boronate [Ar'B(OH)₃]⁻The pre-formed, highly nucleophilic boronate attacks the [ArPd(X)L₂] complex, displacing the halide ligand to transfer the Ar' group. researchgate.net
Oxide/Hydroxide Pathway Base reacts with Pd complexHydroxo-palladium complex [ArPd(OH)L₂]The halide on the Pd(II) complex is exchanged for a hydroxide or alkoxide. This intermediate then reacts with the neutral boronic acid, proceeding through a transition state with a Pd-O-B linkage. chemrxiv.orgresearchgate.net

Reductive Elimination

Reductive elimination is the final, product-forming step in the catalytic cycle. wikipedia.org In this stage, the two organic groups (the methoxy-benzoic acid moiety and the thiophenyl moiety) on the diorganopalladium(II) intermediate couple, forming the new carbon-carbon bond of the target biaryl product. libretexts.org This process simultaneously reduces the palladium center from Pd(II) back to Pd(0), thus regenerating the active catalyst which can then re-enter the cycle. byjus.comwikipedia.org

Key Mechanistic Findings:

Stereochemistry and Intramolecularity: For reductive elimination to occur, the two organic ligands must be in a cis orientation on the square-planar palladium complex. libretexts.org If the transmetalation step produces a trans isomer, it must first isomerize to the cis form. libretexts.org Kinetic and labeling studies have confirmed that the reaction is an intramolecular process. libretexts.org First-order kinetics indicate that the rate depends only on the concentration of the diorganopalladium(II) complex. libretexts.org Furthermore, deuterium-labeling experiments involving two different palladium complexes showed no formation of crossover products, supporting a mechanism where the C-C bond forms from a single palladium center. libretexts.org

Influence of Ligands: The properties of the ancillary ligands have a significant impact on the rate of reductive elimination. Spatially bulky ligands can increase the spatial overlap of the orbitals on the metal center, which facilitates the elimination process. libretexts.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methoxy 4 Thiophen 2 Yl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity and chemical environment of individual atoms. For 2-Methoxy-4-(thiophen-2-yl)benzoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for a full assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Aromatic and Aliphatic Protons

The ¹H NMR spectrum of this compound provides a map of all proton environments within the molecule. The spectrum is characterized by distinct signals corresponding to the carboxylic acid proton, the methoxy (B1213986) group protons, and the protons on the benzene (B151609) and thiophene (B33073) rings.

The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm, due to its acidic nature and involvement in hydrogen bonding. The three protons of the methoxy group (-OCH₃) will present as a sharp singlet, as they are chemically equivalent and not coupled to any other protons. Its signal is anticipated around 3.9-4.1 ppm.

The aromatic region, between 7.0 and 8.2 ppm, contains the signals for the six protons distributed across the benzoic acid and thiophene rings. The specific chemical shifts and coupling patterns (splitting) are dictated by the electronic effects of the substituents on each ring. The protons on the thiophene ring typically exhibit doublet of doublets or multiplet structures due to mutual coupling. The protons on the trisubstituted benzene ring will also show characteristic splitting patterns based on their positions relative to each other and the substituents.

Predicted ¹H NMR Data for this compound

Interactive Table: Click to view predicted proton NMR assignments.
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
-COOH>10.0Broad SingletHighly deshielded, acidic proton.
Aromatic H (Benzoic)7.8 - 8.2DoubletProton ortho to the carboxylic acid group.
Aromatic H (Benzoic)7.2 - 7.5Doublet of DoubletsProton meta to both COOH and thiophene.
Aromatic H (Benzoic)7.0 - 7.2DoubletProton ortho to the methoxy group.
Aromatic H (Thiophene)7.4 - 7.7MultipletProtons on the thiophene ring.
Aromatic H (Thiophene)7.1 - 7.3MultipletProtons on the thiophene ring.
-OCH₃3.9 - 4.1SingletMethoxy group protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Signal Correlation and Connectivity

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. Given the molecule's structure, twelve distinct carbon signals are expected. The carboxyl carbon (-COOH) is the most deshielded, appearing significantly downfield around 167-172 ppm. The carbon of the methoxy group (-OCH₃) is found at the opposite end of the spectrum, typically around 56 ppm.

The remaining ten carbons belong to the aromatic systems. The four quaternary carbons (to which the COOH, OCH₃, and thiophene groups are attached, plus the thiophene carbon bonded to the benzene ring) can be distinguished from the six protonated aromatic carbons. The chemical shifts of these aromatic carbons are influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid and thiophene moieties, leading to a wide distribution of signals in the 110-160 ppm range.

Predicted ¹³C NMR Data for this compound

Interactive Table: Click to view predicted carbon-13 NMR assignments.
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C=O (Carboxylic Acid)167 - 172Carbonyl carbon.
C-OCH₃ (Aromatic)155 - 160Quaternary carbon attached to the methoxy group.
C-Thiophene (Aromatic)140 - 145Quaternary carbon attached to the thiophene ring.
C-S (Thiophene)135 - 140Quaternary carbon of the thiophene ring adjacent to sulfur.
Aromatic CH110 - 135Range for all 6 protonated aromatic carbons.
C-COOH (Aromatic)120 - 125Quaternary carbon attached to the carboxylic acid.
-OCH₃~56Methoxy carbon.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C spectra and confirming the molecule's constitution. nih.govosti.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between adjacent protons on the benzene ring and between neighboring protons on the thiophene ring, confirming their relative positions. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal directly with the carbon signal to which it is attached. osti.govresearchgate.net This is the most definitive method for assigning which proton is bonded to which carbon, for example, linking the methoxy proton signal (~4.0 ppm) to the methoxy carbon signal (~56 ppm) and assigning each aromatic proton to its corresponding aromatic carbon. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons that are two or three bonds apart. This technique is crucial for piecing together the molecular skeleton. researchgate.net Key HMBC correlations would include the methoxy protons showing a signal to the C-2 carbon of the benzene ring, and the protons on the thiophene ring showing correlations to the C-4 carbon of the benzene ring, unequivocally establishing the connection point between the two ring systems.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.

The IR spectrum of this compound would be dominated by several key features. A very broad absorption band is expected in the 2500–3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. researchgate.net The C=O stretching vibration of the conjugated carboxylic acid will produce a strong, sharp peak around 1680–1710 cm⁻¹. Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group are found just below 3000 cm⁻¹. The region between 1450 and 1600 cm⁻¹ will contain several bands corresponding to C=C stretching in the aromatic rings. Strong bands for the asymmetric and symmetric C-O stretching of the aryl-ether portion of the methoxy group are expected around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

Predicted Infrared (IR) Absorption Bands

Interactive Table: Click to view predicted IR data.
Vibrational ModePredicted Frequency (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic, -OCH₃)2850 - 2960Medium
C=O Stretch (Carboxylic Acid)1680 - 1710Strong, Sharp
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
C-O Stretch (Aryl Ether)1230 - 1270Strong
C-O Stretch (Carboxylic Acid)1280 - 1320Medium

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular mass of a compound, which allows for the unambiguous determination of its elemental formula. researchgate.net For this compound, the molecular formula is C₁₂H₁₀O₃S. The calculated monoisotopic mass is 234.03507 Da.

HRMS analysis, typically using electrospray ionization (ESI), would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 235.0423. Depending on the conditions, adducts such as the sodium adduct [M+Na]⁺ at m/z 257.0242 might also be observed. The high precision of the measurement distinguishes the compound from other isomers or compounds with the same nominal mass.

Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways would likely include the loss of a water molecule (-18 Da), a methoxy radical (•OCH₃, -31 Da), or a carboxyl radical (•COOH, -45 Da) from the parent ion.

Predicted HRMS Data

Interactive Table: Click to view predicted HRMS data.
IonCalculated m/zInterpretation
C₁₂H₁₀O₃S234.0351Molecular Ion [M]⁺
C₁₂H₁₁O₃S⁺235.0423Protonated Molecule [M+H]⁺
C₁₂H₁₀O₃SNa⁺257.0242Sodium Adduct [M+Na]⁺
C₁₁H₇O₂S⁺203.0161Loss of •OCH₃ from [M]⁺
C₁₁H₉OS⁺189.0369Loss of •COOH from [M]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The spectrum is dictated by the chromophores present. In this compound, the entire molecule acts as an extended conjugated system, encompassing the benzoic acid and thiophene rings.

This extended π-system is expected to give rise to strong absorptions in the UV region. The primary absorption bands are due to π → π* transitions. The presence of the electron-donating methoxy group and the conjugation with the thiophene ring would be expected to shift the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) compared to simple benzoic acid. Multiple absorption bands are likely, with a major peak anticipated in the 280-320 nm range.

Predicted UV-Vis Absorption Data

Interactive Table: Click to view predicted UV-Vis data.
Transition TypePredicted λmax (nm)Solvent
π → π~290 - 320Ethanol or Methanol
π → π~240 - 260Ethanol or Methanol

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

As of the latest available data, a definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC). Therefore, a detailed experimental analysis of its solid-state molecular conformation and intermolecular interactions is not currently possible.

However, based on the known crystal structures of closely related compounds, such as 4-(thiophen-2-yl)benzoic acid and various substituted methoxybenzoic acids, a hypothetical model of the solid-state arrangement of this compound can be postulated.

Hypothetical Molecular Conformation:

The molecular structure of this compound consists of a benzoic acid ring substituted with a methoxy group at the 2-position and a thiophene ring at the 4-position. It is anticipated that the thiophene and benzene rings would be approximately coplanar to maximize π-system conjugation, although some degree of torsion is expected due to steric hindrance between the ortho-substituted methoxy group and the adjacent aromatic proton. The crystal structure of 4-(thiophen-2-yl)benzoic acid when bound to the enzyme CYP199A4 shows the thiophene and benzoic acid moieties are indeed largely coplanar researchgate.net.

Postulated Intermolecular Interactions:

The most significant intermolecular interaction in the crystal lattice of this compound is expected to be the formation of hydrogen-bonded dimers through the carboxylic acid groups. This is a very common and stable supramolecular synthon observed in the crystal structures of the majority of benzoic acid derivatives. These dimers are formed by a pair of O-H···O hydrogen bonds between the carboxylic acid functionalities of two neighboring molecules.

C-H···O interactions: The hydrogen atoms of the aromatic rings and the methoxy group could form weak hydrogen bonds with the oxygen atoms of the carboxylic acid and methoxy groups of adjacent molecules.

π-π stacking: The aromatic thiophene and benzene rings could engage in π-π stacking interactions, further stabilizing the crystal lattice. The presence of the electron-donating methoxy group and the electron-rich thiophene ring may influence the geometry of these stacking interactions.

C-H···π interactions: The hydrogen atoms of the aromatic rings could also interact with the π-electron clouds of neighboring thiophene or benzene rings.

The interplay of these various intermolecular forces would dictate the final three-dimensional arrangement of the molecules in the crystal. Without experimental data, the specific details of the unit cell parameters, space group, and precise geometric details of these interactions remain speculative. Definitive elucidation of the solid-state structure of this compound will require successful single-crystal X-ray diffraction analysis.

Theoretical and Computational Studies of 2 Methoxy 4 Thiophen 2 Yl Benzoic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used in conjunction with basis sets like 6-311++G(d,p) to investigate benzoic acid derivatives and thiophene-containing compounds. Such calculations are fundamental to understanding the molecule's stability, reactivity, and spectroscopic signatures.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For 2-Methoxy-4-(thiophen-2-yl)benzoic acid, this involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible.

These calculations are often performed first in the gas phase (in a vacuum) and then in the presence of solvents to model more realistic environmental conditions. Solvents can influence the conformational preference and stability of the molecule.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's electronic properties and chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more easily excitable and potentially more reactive. For various carbazole-based donor-acceptor compounds, calculated HOMO-LUMO gaps were found to be in the range of 2.50 to 3.42 eV. In studies of bithiophene derivatives, the HOMO-LUMO gap was calculated in a vacuum and in various solvents to understand their electronic transitions. For this compound, the HOMO would likely be distributed over the electron-rich thiophene (B33073) and methoxy-substituted benzene (B151609) rings, while the LUMO might be localized more on the carboxylic acid group and the aromatic system.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Related Compounds (Note: Data is for illustrative purposes from related compounds, not this compound)

Compound Method/Basis Set HOMO (eV) LUMO (eV) Energy Gap (eV)
Carbazole Derivative 1 B3LYP/6-31G(d) - - 3.42
Carbazole Derivative 2 B3LYP/6-31G(d) - - 2.50
Carbazole Derivative 3 B3LYP/6-31G(d) - - 2.79

| Carbazole Derivative 4 | B3LYP/6-31G(d) | - | - | 2.51 |

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic positions, one can obtain the harmonic vibrational frequencies. These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra.

This comparison enables a confident assignment of the observed spectral bands to specific vibrational modes, such as C=O stretching of the carboxylic acid, O-H stretching, C-O stretching of the methoxy (B1213986) group, and various aromatic C-H and C=C vibrations. For example, in a study of 2,3,4-tri-fluoro-benzoic acid, DFT was used to interpret the effects of fluorine substitution on the vibrational frequencies compared to benzoic acid. Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method can be employed to calculate NMR chemical shifts (¹H and ¹³C), which can then be correlated with experimental data to confirm the molecular structure.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, red regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), which are prone to nucleophilic attack. For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atoms of the carboxylic acid and methoxy groups, making them sites for electrophilic interaction. The hydrogen atom of the carboxylic acid would be a region of high positive potential.

Natural Bond Orbital (NBO) analysis provides detailed insights into the bonding and electronic structure of a molecule, including hybridization, donor-acceptor interactions, and intramolecular charge transfer. It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge delocalization and the strength of the interaction.

For a molecule like this compound, NBO analysis could reveal hyperconjugative interactions, such as those between the lone pairs on the oxygen atoms and the antibonding orbitals of adjacent C-C or C=O bonds. This analysis helps to rationalize the molecule's stability and the electronic effects of its substituent groups.

Analysis of Non-Linear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. Computational methods can predict these properties by calculating the first-order hyperpolarizability (β₀).

A high value of β₀ indicates a strong NLO response. The calculation of this property for this compound would involve determining the molecule's response to an external electric field. The presence of the electron-donating methoxy group and thiophene ring, combined with the electron-withdrawing carboxylic acid group, could potentially lead to significant intramolecular charge transfer and notable NLO properties. In a study of a benzimidazole (B57391) derivative, the first-order hyperpolarizability was computed to predict its NLO characteristics.


Solvation Effects on Molecular Properties and Reactivity

A comprehensive search for computational studies on the solvation effects of this compound has yielded no specific data. While general principles of solvent-solute interactions are well-established, and studies on other benzoic acid derivatives exist, the nuanced influence of various solvents on the molecular properties—such as dipole moment, polarizability, and conformational stability—and the reactivity of this particular compound remains unexplored in published research.

Theoretical investigations into similar molecules, for instance, have demonstrated that solvent polarity can significantly impact electronic properties and reaction kinetics. For example, studies on other functionalized benzoic acids have shown shifts in acidity and reactivity based on the solvent environment. However, without specific computational models for this compound, any discussion on how solvents like water, ethanol, or dimethyl sulfoxide (B87167) would specifically alter its characteristics would be purely speculative.

Table 1: Hypothetical Data on Solvation Effects of this compound

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)Predicted Reactivity Trend
Data Not AvailableN/AN/AN/A
Data Not AvailableN/AN/AN/A
Data Not AvailableN/AN/AN/A

This table is for illustrative purposes only. No published data could be found.

Quantitative Structure-Property Relationship (QSPR) Modeling

Similarly, a thorough review of scientific databases reveals no specific Quantitative Structure-Property Relationship (QSPR) models developed for this compound. QSPR studies are powerful computational tools that correlate the structural features of molecules with their physicochemical properties or biological activities. Such models are invaluable for predicting the behavior of new compounds and for guiding the design of molecules with desired characteristics.

While QSPR studies have been conducted on various classes of organic compounds, including some containing thiophene or benzoic acid moieties, the specific descriptors and mathematical models applicable to this compound have not been established. The development of a QSPR model for this compound would require a dataset of its properties (e.g., solubility, melting point, biological activity) which is currently unavailable in the public domain.

Table 2: Hypothetical QSPR Model for a Property of this compound

Property ModeledMolecular Descriptors UsedModel EquationStatistical Significance
Data Not AvailableN/AN/AN/A
Data Not AvailableN/AN/AN/A

This table is for illustrative purposes only. No published data could be found.

Reactivity Profiles and Chemical Transformations of 2 Methoxy 4 Thiophen 2 Yl Benzoic Acid

Reactions of the Carboxylic Acid Moiety: Esterification, Amidation, and Decarboxylation

The carboxylic acid group is a primary site for a variety of chemical transformations, including the formation of esters and amides, as well as decarboxylation under certain conditions.

Esterification: The carboxylic acid group of 2-Methoxy-4-(thiophen-2-yl)benzoic acid can readily undergo esterification with various alcohols in the presence of an acid catalyst. This reaction is a fundamental transformation for creating ester derivatives. The "ortho effect" of the methoxy (B1213986) group, a well-documented phenomenon in substituted benzoic acids, may influence the rate of esterification. The steric hindrance provided by the ortho-methoxy group can make esterification more challenging compared to its meta or para isomers.

ReactantProductCatalystConditions
MethanolMethyl 2-methoxy-4-(thiophen-2-yl)benzoateH₂SO₄ or HClReflux
EthanolEthyl 2-methoxy-4-(thiophen-2-yl)benzoateH₂SO₄ or HClReflux
Benzyl alcoholBenzyl 2-methoxy-4-(thiophen-2-yl)benzoateH₂SO₄ or HClReflux

Amidation: The synthesis of amides from this compound can be achieved by reacting it with a primary or secondary amine. This transformation typically requires the use of a coupling agent to activate the carboxylic acid. A variety of coupling agents are available for this purpose, each with its own advantages.

AmineCoupling AgentProduct
AmmoniaDCC, EDC2-Methoxy-4-(thiophen-2-yl)benzamide
Aniline (B41778)HBTU, HATUN-phenyl-2-methoxy-4-(thiophen-2-yl)benzamide
DiethylamineT3PN,N-diethyl-2-methoxy-4-(thiophen-2-yl)benzamide

Electrophilic Aromatic Substitution on the Benzoic Acid Ring

The benzoic acid ring of this compound is susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is directed by the combined electronic effects of the three substituents: the methoxy group (-OCH₃), the carboxylic acid group (-COOH), and the thiophen-2-yl group.

The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The carboxylic acid group is a deactivating group and a meta-director because it withdraws electron density from the ring. The thiophen-2-yl group, being an aromatic substituent, is generally considered to be a weakly activating ortho, para-director.

The positions on the benzoic acid ring are numbered starting from the carbon bearing the carboxylic acid as C1. Therefore, the methoxy group is at C2 and the thiophene (B33073) group is at C4. The available positions for substitution are C3, C5, and C6.

Position C3: Ortho to the methoxy group and meta to the thiophene group.

Position C5: Meta to the methoxy group and ortho to the thiophene group.

Position C6: Ortho to the methoxy group and meta to the thiophene group.

Given the strong directing effect of the methoxy group, electrophilic substitution is most likely to occur at the positions ortho to it, namely C3 and C6. The thiophene at C4 will also direct ortho to itself, which is the C3 and C5 positions. The carboxylic acid at C1 directs meta to itself, which is the C3 and C5 positions. Therefore, the C3 and C5 positions are the most likely sites for electrophilic attack.

ReactionReagentExpected Major Product(s)
HalogenationBr₂/FeBr₃ or Cl₂/FeCl₃3-Bromo/Chloro and/or 5-Bromo/Chloro derivatives
NitrationHNO₃/H₂SO₄3-Nitro and/or 5-Nitro derivatives
SulfonationFuming H₂SO₄3-Sulfonic acid and/or 5-Sulfonic acid derivatives
Friedel-Crafts AcylationRCOCl/AlCl₃Likely deactivation of the ring prevents this reaction

Reactions at the Thiophene Ring: Electrophilic Substitution and Oxidation/Reduction Pathways

The thiophene ring is itself an aromatic system and can undergo its own set of reactions.

Electrophilic Substitution: The thiophene ring is generally more reactive towards electrophiles than benzene (B151609). In 2-phenylthiophene, electrophilic substitution typically occurs at the 5-position of the thiophene ring. Given that the thiophene in this compound is attached at its 2-position, the most likely site for electrophilic attack on the thiophene ring would be the C5' position.

Oxidation/Reduction: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone under appropriate conditions, although this generally requires strong oxidizing agents. The aromaticity of the thiophene ring makes it relatively resistant to reduction. Catalytic hydrogenation under forcing conditions can lead to the saturation of the thiophene ring, yielding a tetrahydrothiophene derivative.

Modifications and Transformations of the Methoxy Substituent

The methoxy group is generally stable, but it can be cleaved to a hydroxyl group under certain conditions. This O-demethylation is a common transformation in organic synthesis. Reagents such as boron tribromide (BBr₃) or strong acids like HBr or HI are typically used for the cleavage of aryl methyl ethers wikipedia.org. The ortho-relationship between the methoxy and carboxylic acid groups might influence the ease of this cleavage.

Investigation of Acid-Base Properties and their Influence on Reactivity

The acidity of this compound is determined by the stability of its conjugate base, the carboxylate anion. The pKa value of a substituted benzoic acid is influenced by the electronic effects of its substituents.

Methoxy Group: The ortho-methoxy group exhibits an "ortho effect," which generally increases the acidity of benzoic acid derivatives more than a methoxy group at the meta or para position. This is attributed to a combination of steric and electronic factors quora.com. The pKa of 2-methoxybenzoic acid is approximately 4.08, which is slightly more acidic than benzoic acid (pKa ≈ 4.20) quora.com.

Thiophen-2-yl Group: An aryl substituent at the para position generally has a small acid-strengthening effect due to its electron-withdrawing inductive effect and its ability to stabilize the conjugate base through resonance. For example, the pKa of 4-phenylbenzoic acid is around 4.19.

Considering these effects, the pKa of this compound is expected to be slightly lower (i.e., more acidic) than that of benzoic acid, likely in the range of 3.8-4.1. The increased acidity due to the ortho-methoxy group and the para-thiophenyl group will influence the reactivity of the carboxylic acid moiety, for instance by affecting the equilibrium of esterification and amidation reactions.

Advanced Research Applications and Structural Activity Correlations Excluding Prohibited Elements

Investigation of Molecular Interactions and Recognition in Chemical Systems

The molecular architecture of 2-Methoxy-4-(thiophen-2-yl)benzoic acid and its analogs facilitates a range of non-covalent interactions that are fundamental to molecular recognition and crystal engineering. The carboxylic acid group is a primary site for strong hydrogen bonding, capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and acceptor (via the carbonyl and hydroxyl oxygens). This often leads to the formation of predictable supramolecular structures, such as the common carboxylic acid dimer synthon.

In the solid state, related thiophene-benzoic acid structures demonstrate defined intermolecular interactions. For instance, crystallographic analysis of 4-(thiophen-2-yl)benzoic acid bound to the active site of the enzyme CYP199A4 reveals specific hydrogen bonds between the carboxylate group of the substrate and residues within the enzyme. researchgate.net Furthermore, the planar aromatic systems of the benzene (B151609) and thiophene (B33073) rings allow for π-π stacking interactions, which contribute to the stability of crystal lattices and molecular assemblies. cymitquimica.com The sulfur atom in the thiophene ring can also participate in specific interactions, influencing the electronic properties and packing of molecules. researchgate.netcymitquimica.com Computational analyses, such as Hirshfeld surface analysis, are used to quantify these intermolecular contacts, including C-H···π interactions, which further guide the three-dimensional assembly of such molecules in chemical systems. niscpr.res.in

Exploration of this compound in Material Science

The combination of a conjugated thiophene ring system with a functional benzoic acid moiety makes this compound and its derivatives interesting candidates for applications in material science. The π-conjugated system is a key feature in the design of organic electronic materials. Thiophene-based compounds are well-established as building blocks for organic semiconductors due to their chemical stability and electronic properties. mdpi.com Fused-thiophene structures, in particular, have been successfully employed in organic thin-film transistors (OTFTs). mdpi.com

Derivatives of this compound can be envisioned as precursors for polymers or as components in push-pull dye systems for dye-sensitized solar cells (DSSCs). mdpi.com In such systems, the thiophene moiety can act as part of a π-conjugated spacer, while the benzoic acid group can serve as an anchoring point to semiconductor surfaces like TiO₂. mdpi.com The methoxy (B1213986) group, being an electron-donating substituent, can modulate the electronic properties of the molecule, influencing its absorption spectrum and energy levels, which are critical for applications in organic electronics and photovoltaics. cymitquimica.com

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies in Mechanistic Biological Research

The scaffold of this compound is a versatile template for generating libraries of derivatives to probe structure-activity relationships (SAR) in biological systems. By systematically modifying the three key components—the benzoic acid, the methoxy group, and the thiophene ring—researchers can investigate how changes in sterics, electronics, and hydrogen bonding potential affect interactions with biological macromolecules like enzymes and receptors. nih.govnih.gov For example, the carboxylic acid can be converted to esters, amides, or other bioisosteres to explore the necessity of the acidic proton for biological activity. nih.gov The position of the methoxy group and the thiophene ring can be altered, or the rings can be substituted with various functional groups to map the binding pockets of target proteins. nih.govnih.gov

Derivatives containing the methoxy-benzoic acid or thiophene-benzoic acid core have been investigated as inhibitors of various enzymes. SAR studies focus on how specific structural modifications enhance potency and selectivity. For instance, a series of 2,6-disubstituted pyrazines featuring a 4-carboxyphenyl group (a related benzoic acid moiety) were identified as potent inhibitors of casein kinase 2, alpha (CSNK2A). nih.govresearchgate.net In these studies, replacing other substituents with an ortho-methoxy aniline (B41778) group improved selectivity over other kinases like PIM3. nih.gov Another study showed that 2-methoxy-4-vinylphenol, a compound with a similar methoxy-phenol structure, exerts anti-inflammatory effects by inhibiting inducible nitric oxide synthase (iNOS) through the induction of heme oxygenase-1 (HO-1). nih.gov These examples highlight that the methoxy and carboxylic acid groups are key pharmacophoric features for achieving potent and selective enzyme inhibition.

Derivative ClassTarget EnzymeKey FindingsReference
4-(6-((2-Methoxyphenyl)amino)pyrazin-2-yl)benzoic acidsCasein Kinase 2, Alpha (CSNK2A)The 4-carboxyphenyl substituent was optimal for CSNK2A activity. The ortho-methoxy aniline moiety improved kinome-wide selectivity. nih.gov
2-Methoxy-4-vinylphenolInducible Nitric Oxide Synthase (iNOS)Inhibits iNOS expression indirectly by inducing the anti-inflammatory enzyme Heme Oxygenase-1 (HO-1) via the Nrf2/ARE pathway. nih.gov
2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acidCarbonic AnhydraseComputational docking indicated the derivative is an effective inhibitor of the target protein. niscpr.res.in

The structural motifs within this compound are also crucial for high-affinity binding to various receptors. The electron-donating methoxy group has been shown to significantly influence receptor selectivity. In a study on benzamide-isoquinoline derivatives, adding a methoxy group to the para-position of the benzamide (B126) ring dramatically increased binding selectivity for the sigma-2 (σ2) receptor over the sigma-1 (σ1) receptor by over 600-fold. nih.gov Similarly, thiophene sulfonamide derivatives have been developed as high-affinity ligands for the Angiotensin II type 2 (AT2) receptor, where the thiophene ring and associated functional groups are critical for binding. nih.gov Phenoxyalkanoic acid derivatives have also been developed as agonists for the Free Fatty Acid Receptor 4 (FFAR4), where the carboxylic acid group forms essential hydrogen bonds with key residues in the receptor's binding site. mdpi.com

Derivative ClassTarget ReceptorKey FindingsReference
Benzamide-isoquinoline derivativesSigma-2 (σ2) ReceptorAn electron-donating para-methoxy group increased σ2 affinity and improved selectivity over the σ1 receptor. nih.gov
N-(Methyloxycarbonyl)thiophene sulfonamidesAngiotensin II Type 2 (AT2) ReceptorIdentified selective AT2 receptor ligands with nanomolar binding affinity (Ki of 9.3 nM for one derivative). nih.gov
Phenoxyalkanoic acid derivativesFree Fatty Acid Receptor 4 (FFAR4)The carboxyl group of the lead compound formed crucial hydrogen bonds with TRP198 and ASN291 in the receptor binding site. mdpi.com

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of small molecules like derivatives of this compound to the active site of a macromolecular target. biointerfaceresearch.com This technique is instrumental in SAR studies, providing insights into the specific interactions that drive biological activity. nih.gov For example, docking studies on imidazothiadiazole derivatives bearing a 4-methoxybenzyl group against the TGF-β type I receptor kinase domain revealed that the most potent compounds formed strong hydrogen bonds and hydrophobic interactions within the active site. nih.gov Similarly, docking of a benzoic acid derivative with carbonic anhydrase showed a favorable binding mode, suggesting it could be an effective inhibitor. niscpr.res.in These simulations help rationalize experimental findings and guide the design of new analogs with improved potency and selectivity by optimizing interactions with key amino acid residues. mdpi.comnih.gov

Derivative ClassProtein Target (PDB ID)Docking Score (kcal/mol)Key Predicted InteractionsReference
Imidazo[2,1-b] nih.govnih.govthiadiazole derivativesTGF-β Type I Receptor Kinase (1RW8)-7.012Strong hydrogen bonding and hydrophobic interactions. nih.gov
Benzoic acid derivative (PTMTBA)Carbonic Anhydrase (3FFP)Not specifiedMolecule docks well with the target protein. niscpr.res.in
3-Methoxy flavone (B191248) derivativesEstrogen Receptor-α (2IOG)-10.14Lower binding energy compared to other derivatives in the series. nih.gov
Phenoxyalkanoic acid derivativesFree Fatty Acid Receptor 4 (FFAR4)Not specifiedCarboxyl group forms hydrogen bonds with TRP198 and ASN291. mdpi.com

Contributions to Synthetic Methodology Development in Organic Chemistry

The synthesis of this compound and its analogs often utilizes and contributes to the development of modern synthetic methodologies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to form the crucial carbon-carbon bond between the benzoic acid and thiophene rings. A typical route might involve the coupling of a boronic acid derivative of one ring with a halide derivative of the other. Furthermore, related precursors like 2-Methoxy-4-nitrobenzoic acid serve as versatile starting materials for creating a range of derivatives, including amides (via standard coupling) and Weinreb amides, which are themselves valuable intermediates for synthesizing ketones. sigmaaldrich.com The development of synthetic routes to these scaffolds, such as the Claisen condensation to build side chains or multi-step sequences to construct complex heterocyclic systems, showcases the utility of these building blocks in advancing organic synthesis. mdpi.com

Future Perspectives and Emerging Research Directions

Exploration of Novel Catalytic Approaches for Synthesis

The synthesis of bi-aryl compounds like 2-Methoxy-4-(thiophen-2-yl)benzoic acid has traditionally relied on classical cross-coupling reactions. However, future research is expected to pivot towards more efficient, sustainable, and cost-effective catalytic strategies.

Modern synthetic chemistry is increasingly focused on green methodologies that reduce waste and energy consumption. nih.gov For the synthesis of thiophene-benzoic acid scaffolds, this involves moving beyond stoichiometric pre-functionalization of starting materials. A significant emerging area is Direct Arylation Polymerization (DArP) , a powerful method that circumvents the need for organometallic reagents by directly coupling C-H bonds with aryl halides. nih.gov Applying DArP principles to small-molecule synthesis could provide a more atom-economical route to this compound.

Another promising frontier is photocatalysis . The use of light to drive chemical reactions at room temperature offers a sustainable alternative to heat-intensive traditional methods. google.com Research could explore visible-light-mediated cross-coupling reactions, potentially using thiophene-based photosensitizers, to forge the crucial carbon-carbon bond between the thiophene (B33073) and benzene (B151609) rings. google.comorganic-chemistry.org

Furthermore, biocatalysis presents an opportunity for impeccable chemo-, site-, and stereoselectivity in C-C bond formation. nih.gov While still a nascent field for this specific type of coupling, the discovery and engineering of enzymes capable of performing intermolecular oxidative coupling reactions could lead to highly efficient and environmentally benign syntheses. nih.gov

Catalytic StrategyPotential AdvantageRelevant Research Area
Direct C-H ArylationReduced synthetic steps, avoidance of toxic organometallic reagents.Green Chemistry, Organometallic Catalysis. nih.gov
Visible-Light PhotocatalysisMild reaction conditions, reduced energy consumption, novel reactivity.Photochemistry, Sustainable Synthesis. google.comorganic-chemistry.org
Biocatalytic CouplingHigh selectivity, environmentally friendly (aqueous media, mild conditions).Enzyme Engineering, Green Chemistry. nih.gov
Flow ChemistryImproved safety, scalability, and reaction control for established methods.Process Chemistry, Chemical Engineering.

These novel approaches promise not only to optimize the synthesis of the parent compound but also to facilitate the creation of a diverse library of derivatives with tailored properties.

Advanced Computational Predictions and Machine Learning Applications

Computational chemistry and artificial intelligence are revolutionizing molecular science by enabling the prediction of properties and the acceleration of discovery. For this compound, these tools can provide invaluable insights, guiding experimental work and saving significant resources. nih.govrti.org

Density Functional Theory (DFT) calculations can be employed to investigate the fundamental electronic and structural properties of the molecule. dtu.dknih.gov This includes determining the HOMO-LUMO energy gap, which is crucial for predicting its potential in optoelectronic applications, and modeling its interaction with biological targets or metal surfaces. dtu.dknih.gov

Machine Learning (ML) and Deep Learning (DL) models are emerging as powerful tools for predicting a wide range of molecular attributes. nih.govresearchgate.net By training models on large datasets of known thiophene-containing compounds, it is possible to develop robust Quantitative Structure-Activity Relationship (QSAR) models. nih.govyoutube.com Such models could predict the potential biological activities of this compound and its hypothetical derivatives, flagging them for specific therapeutic areas like anticancer or antimicrobial research. nih.govnih.gov Similarly, ML can predict key physicochemical properties, such as solubility, stability, and even performance in material applications. nih.govnih.gov

Computational ToolApplication for this compoundPredicted Outcomes
Density Functional Theory (DFT)Electronic structure analysis, vibrational spectra, reaction mechanisms.HOMO-LUMO gap, charge distribution, bond energies, spectroscopic data. nih.gov
Machine Learning (QSAR)Prediction of biological activity based on molecular structure.Potential efficacy against various biological targets (e.g., enzymes, receptors). nih.govyoutube.com
Deep Learning (Property Prediction)Prediction of complex thermophysical and material properties.Density, conductivity, photophysical characteristics. nih.govresearchgate.netnih.gov
Molecular Dynamics (MD) SimulationSimulation of self-assembly behavior and interactions with other molecules.Aggregation patterns, binding affinities, conformational changes.

The integrated use of these computational methods will create a feedback loop where predictions guide synthesis, and experimental results refine the predictive models, leading to a more efficient and intelligent discovery process. rti.org

Investigation of Self-Assembly and Supramolecular Chemistry

The field of supramolecular chemistry focuses on the non-covalent interactions that govern the organization of molecules into larger, functional architectures. nih.gov The distinct functional groups on this compound—the carboxylic acid, the methoxy (B1213986) group, and the polarizable thiophene ring—make it an excellent candidate for programmed self-assembly.

The carboxylic acid moiety is a powerful and reliable hydrogen-bonding unit, capable of forming robust synthons, such as the well-known carboxylic acid dimer. nih.gov This interaction can be exploited to direct the formation of one-dimensional chains or two-dimensional sheets. The thiophene ring itself can participate in weaker, yet structurally significant, interactions like C–H···π and π-π stacking, which are crucial in the assembly of many organic semiconducting materials. nih.govuh.edu

Future research will likely focus on crystallizing the compound and its co-crystals with other molecules to study its packing in the solid state. nih.govnih.gov By introducing different functional groups, it would be possible to fine-tune the intermolecular forces and control the resulting supramolecular structures, leading to materials with specific topologies like porous networks or layered assemblies. mdpi.com The interplay between strong hydrogen bonds and weaker interactions could lead to complex and potentially useful hierarchical structures. nih.gov

Intermolecular InteractionParticipating Group(s)Potential Supramolecular Motif
Strong Hydrogen BondingCarboxylic acid (–COOH)Dimers, catemers (chains). nih.gov
Weak Hydrogen BondingMethoxy (–OCH₃), Thiophene C-HStabilization of larger assemblies.
π-π StackingThiophene ring, Benzene ringCo-facial stacking, herringbone packing.
Halogen Bonding(If halogenated derivatives are synthesized)Directional interaction for crystal engineering. nih.gov
Coordination BondingCarboxylic acid (deprotonated) with metal ionsMetal-Organic Frameworks (MOFs).

Understanding and controlling the self-assembly of this molecule is key to unlocking its potential in areas like crystal engineering, porous materials, and organic electronics.

Development of Bio-Inspired Chemical Probes and Tools

Thiophene-based fluorophores are valued for their stable and tunable optical properties, making them excellent scaffolds for chemical probes. researchgate.net The conjugated system of this compound is expected to confer fluorescent properties, which can be harnessed for biological sensing and imaging applications.

The intrinsic fluorescence of the molecule could be sensitive to its local microenvironment, such as polarity or viscosity. This opens the door to its use as a molecular rotor, where changes in the environment that restrict molecular rotation lead to a significant increase in fluorescence intensity. nih.gov Such probes are valuable for studying processes like protein aggregation or changes in cell membrane fluidity. nih.gov

Furthermore, the carboxylic acid group serves as a convenient chemical handle for bioconjugation. The molecule could be attached to proteins, nucleic acids, or other biomolecules to report on binding events or conformational changes. nih.govnih.gov It could also be developed into a targeted fluorescent probe by linking it to a ligand that recognizes a specific biological target. For instance, by modifying the core structure, it could be adapted into a chelation-enhanced quenching (CHEQ) sensor for detecting specific metal ions. dtu.dkdtu.dk

Probe TypePrinciple of OperationPotential Application
Environment-Sensitive ProbeFluorescence properties (e.g., intensity, wavelength) change with solvent polarity or viscosity.Mapping cellular microenvironments, monitoring protein folding.
Molecular RotorFluorescence is quenched by intramolecular rotation, which is hindered upon binding or in viscous media.Measuring microviscosity in cells, sensing biomolecular interactions. nih.gov
Bioconjugated LabelCovalently attached to a biomolecule to track its location or function.Fluorescence microscopy, flow cytometry, tracking drug delivery. nih.gov
Ion SensorFluorescence is modulated by the binding of a specific metal ion.Detecting toxic heavy metals in biological or environmental samples. dtu.dkdtu.dk

The development of this compound as a platform for bio-inspired probes could provide new tools for understanding complex biological systems.

Broadening the Scope of Material Science Applications for Thiophene-Benzoic Acid Hybrids

The combination of a π-conjugated thiophene system with a benzoic acid group makes this molecular hybrid a versatile building block for advanced materials. numberanalytics.com Thiophene-based compounds are cornerstones of organic electronics, and the functional handles on this specific molecule could enable the creation of novel materials with tailored properties. nih.govresearchgate.net

One major avenue of research is the use of this compound as a monomer for the synthesis of functional polymers. numberanalytics.comwikipedia.org The carboxylic acid could be converted into other functional groups to facilitate polymerization, leading to conjugated polymers with potential applications in:

Organic Field-Effect Transistors (OFETs): Where the thiophene backbone provides charge transport pathways. umn.edu

Organic Light-Emitting Diodes (OLEDs): Where the conjugated system can be designed to emit light of a specific color. numberanalytics.com

Organic Photovoltaics (OPVs): As a component in the donor or acceptor material in a solar cell. mdpi.com

The carboxylic acid itself allows for the construction of Metal-Organic Frameworks (MOFs) . In this context, the molecule would act as an organic linker, connecting metal nodes to form highly porous, crystalline materials. These MOFs could be designed for applications in gas storage, separation, or catalysis.

Another emerging application is in the development of microporous polymer networks (MPNs) . Through self-condensation or polymerization with other multifunctional monomers, it may be possible to create materials with high surface areas for use in chemical sensing or gas capture. acs.org Finally, the ability of thiophene derivatives to interact with metal surfaces suggests potential applications as corrosion inhibitors, where the molecule could form a protective layer on a metal surface. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing 2-Methoxy-4-(thiophen-2-YL)benzoic acid?

The synthesis typically involves coupling a thiophene moiety to a substituted benzoic acid scaffold. Key steps include:

  • Esterification/Cross-Coupling : Introducing the thiophen-2-yl group via cross-coupling reactions (e.g., Suzuki-Miyaura or nucleophilic aromatic substitution). Ethyl 4-oxo-4-(thiophen-2-yl)butanoate (a related building block) exemplifies thiophene integration strategies .
  • Functional Group Modification : Methoxy and carboxylic acid groups are introduced via alkylation (e.g., methyl iodide for methoxy) or hydrolysis of esters. For example, 4-(thiophen-2-yl)benzoic acid derivatives are synthesized through similar protocols .
  • Purification : Column chromatography or recrystallization ensures purity, monitored by HPLC (>97% purity standards are common) .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • X-ray Crystallography : Resolves 3D molecular geometry; SHELX software is widely used for refinement, especially for benzoic acid derivatives .
  • Spectroscopy :
    • NMR : Confirms substitution patterns (e.g., methoxy protons at ~3.8–4.0 ppm, aromatic protons from thiophene and benzene rings).
    • IR : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ for C₁₂H₁₀O₃S: calculated 235.04) .

Q. How is solubility addressed in experimental designs involving this compound?

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the compound’s limited aqueous solubility. Ethanol or THF may be used for reactions requiring mild conditions .
  • Derivatization : Converting the carboxylic acid to a methyl ester improves solubility for certain assays .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing electron-withdrawing substituents to the thiophene ring?

  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency for thiophene derivatives .
  • Temperature Control : Reactions at 60–80°C balance reactivity and side-product formation .
  • Electron-Deficient Intermediates : Using trifluoromethyl or nitro groups on the benzoic acid scaffold directs regioselectivity during substitution .
  • Analytical Monitoring : Real-time LC-MS or TLC tracks intermediate formation, enabling rapid optimization .

Q. How should contradictory biological activity data across studies be resolved?

  • Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, concentrations). For instance, thiophene-substituted benzoic acids show variable enzyme inhibition due to substituent electronic effects .
  • Computational Modeling : Density Functional Theory (DFT) predicts electronic interactions (e.g., charge distribution on the thiophene ring) that influence binding affinity .
  • Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., 3-bromo-4-ethoxyphenylsulfamoylbenzoic acid) to identify trends .

Q. What strategies are effective in enhancing the compound’s stability under physiological conditions?

  • Prodrug Design : Esterification of the carboxylic acid group improves metabolic stability .
  • Protective Groups : Methoxymethoxy (MOM) or tert-butyl esters shield reactive sites during in vivo studies .
  • pH Optimization : Buffered solutions (pH 7.4) minimize degradation of the acid moiety .

Q. How can researchers leverage this compound in drug discovery pipelines?

  • Scaffold Modification : Replace the methoxy group with bioisosteres (e.g., ethoxy, halogen) to modulate pharmacokinetics .
  • Targeted Delivery : Conjugate with nanoparticles or liposomes to enhance bioavailability, as seen with similar benzoic acid derivatives .
  • In Silico Screening : Molecular docking against targets like cyclooxygenase-2 (COX-2) identifies potential anti-inflammatory applications .

Methodological and Safety Considerations

Q. What safety protocols are essential when handling this compound?

  • PPE : Gloves, lab coats, and goggles are mandatory due to potential irritancy (H319 warning) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Waste Disposal : Follow EPA guidelines for organic acids; neutralize with bicarbonate before disposal .

Q. How can researchers troubleshoot low crystallinity during X-ray analysis?

  • Co-Crystallization : Add small-molecule co-formers (e.g., nicotinamide) to stabilize crystal packing .
  • Temperature Gradients : Slow cooling from saturated solutions promotes larger crystal growth .
  • SHELX Refinement : Adjust parameters (e.g., thermal displacement) to resolve disordered regions in the lattice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.